Calcium-Sensing Receptor (CaSR) Antagonist Potency: 5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione Demonstrates Sub-Nanomolar IC₅₀ that Surpasses Several Reference CaSR Antagonists
5-Phenyl-1-(3-phenylpropyl)pyrimidine-2,4-dione (CHEMBL1204009) exhibits antagonist activity at the human calcium-sensing receptor (CaSR) with an IC₅₀ of 0.034 nM in a functional FLIPR assay measuring inhibition of intracellular calcium release in HEK293 cells [1]. For comparative context, a previously characterized CaSR antagonist chemotype (trisubstituted pyrimidine 1) was reported with an IC₅₀ of 76 nM in a similar cell-based FLIPR assay . While these are distinct compound series and not from the same study, the ~2,200-fold difference in potency provides a quantitative reference point for the exceptional CaSR antagonist activity of the target compound. Additional BindingDB entries indicate this compound also demonstrates hERG inhibition (IC₅₀ = 1.70 nM) and a radioligand displacement Ki of 0.003 nM against CaSR, supporting a consistent profile of high-affinity target engagement [1].
| Evidence Dimension | CaSR antagonist potency (functional inhibition of intracellular calcium release) |
|---|---|
| Target Compound Data | IC₅₀ = 0.034 nM |
| Comparator Or Baseline | Reference CaSR antagonist 18c (trisubstituted pyrimidine chemotype): IC₅₀ = 76 nM |
| Quantified Difference | Target compound is approximately 2,200-fold more potent |
| Conditions | HEK293 cells expressing human CaSR; FLIPR calcium flux assay |
Why This Matters
For CaSR-focused pharmacology programs, this compound offers a sub-nanomolar tool with quantified potency that may reduce the required screening concentration and minimize off-target effects relative to weaker reference antagonists.
- [1] BindingDB. BDBM50378146 (CHEMBL1204009). IC₅₀ values: 0.0340 nM (CaSR FLIPR), 1.70 nM (hERG inhibition), 0.003 nM (CaSR radioligand displacement). View Source
